molecular formula C25H22F3N5O3 B12376512 Antiangiogenic agent 5

Antiangiogenic agent 5

Cat. No.: B12376512
M. Wt: 497.5 g/mol
InChI Key: OLMOFOOHFSBPIP-UHFFFAOYSA-N
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Description

Antiangiogenic agent 5 is a compound known for its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound is particularly significant in the treatment of diseases where abnormal blood vessel growth is a factor, such as cancer and age-related macular degeneration. By inhibiting angiogenesis, this compound can restrict the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiangiogenic agent 5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but common steps include:

    Formation of the core structure: This often involves cyclization reactions using appropriate precursors.

    Functional group modifications: Introduction of functional groups that enhance the antiangiogenic properties of the compound.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: For more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: Antiangiogenic agent 5 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Used to reduce specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: Commonly involves replacing one functional group with another to enhance the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative.

Scientific Research Applications

Antiangiogenic agent 5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Antiangiogenic agent 5 involves the inhibition of key pathways that promote angiogenesis. This includes:

Comparison with Similar Compounds

Antiangiogenic agent 5 can be compared with other antiangiogenic compounds such as:

    Bevacizumab: A monoclonal antibody that inhibits VEGF.

    Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.

    Sunitinib: Another kinase inhibitor with a broad spectrum of activity against angiogenic pathways.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively inhibit multiple targets within the angiogenesis pathway. This multi-target approach can potentially reduce the likelihood of resistance development compared to single-target inhibitors .

Properties

Molecular Formula

C25H22F3N5O3

Molecular Weight

497.5 g/mol

IUPAC Name

N-[2-[4-(1,3-oxazol-4-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C25H22F3N5O3/c26-25(27,28)18-1-2-21(33-11-9-32(10-12-33)14-19-15-35-16-30-19)20(13-18)31-24(34)23-4-3-22(36-23)17-5-7-29-8-6-17/h1-8,13,15-16H,9-12,14H2,(H,31,34)

InChI Key

OLMOFOOHFSBPIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=COC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5

Origin of Product

United States

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